molecular formula C18H19F2N3O B6474665 2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640891-77-4

2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6474665
CAS No.: 2640891-77-4
M. Wt: 331.4 g/mol
InChI Key: WAAJSJICMZAEIF-UHFFFAOYSA-N
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Description

The compound “2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane” is a chemical compound which is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of this compound involves unique synthesis routes which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . In one of the synthesis steps, “3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid” was dissolved in dichloromethane containing one drop of N, N -dimethylformamide. A solution of oxalyl chloride was added at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The molecular formula is C6H6F2N2O2 .


Chemical Reactions Analysis

The compound is involved in the synthesis of fungicidally active succinate dehydrogenase inhibitors . It’s used as an intermediate in the synthesis of these inhibitors .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 176.12 . More detailed physical and chemical properties are not available in the search results.

Mechanism of Action

Target of Action

The primary target of this compound is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the mitochondrial respiratory chain, also known as complex II. It is involved in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons in the respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The inhibition of SDH affects multiple biochemical pathways. Primarily, it disrupts the citric acid cycle and the electron transport chain , both of which are crucial for energy production in cells . The disruption of these pathways leads to a decrease in ATP production, affecting various cellular processes that require energy. Additionally, the inhibition of SDH can lead to an increase in reactive oxygen species, which can cause oxidative stress and damage to cells .

Pharmacokinetics

Given its structural similarity to other sdhi fungicides, it is likely to have similar adme properties . These properties can significantly impact the compound’s bioavailability, efficacy, and safety profile.

Result of Action

The inhibition of SDH by this compound can lead to various molecular and cellular effects. The decrease in ATP production can affect various energy-dependent cellular processes, potentially leading to cell death . The increase in reactive oxygen species can cause oxidative stress, leading to damage to cellular components such as proteins, lipids, and DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-22-9-14(15(21-22)16(19)20)17(24)23-10-18(11-23)7-13(8-18)12-5-3-2-4-6-12/h2-6,9,13,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAJSJICMZAEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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